molecular formula C16H18O9 B190876 Cryptochlorogenic acid CAS No. 905-99-7

Cryptochlorogenic acid

Cat. No. B190876
CAS RN: 905-99-7
M. Wt: 354.31 g/mol
InChI Key: GYFFKZTYYAFCTR-AVXJPILUSA-N
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Description

Cryptochlorogenic acid is a polyphenol found in a variety of plants and plays a crucial role in protection against various age-related diseases .


Synthesis Analysis

Cryptochlorogenic acid is a type of Caffeoylquinic acids (CQAs) which are specialized plant metabolites. Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified .


Molecular Structure Analysis

The molecular structure of Cryptochlorogenic acid can be found in various scientific databases .


Chemical Reactions Analysis

The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation. The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .


Physical And Chemical Properties Analysis

Cryptochlorogenic acid has a molecular formula of C16H18O9 and a molecular weight of 354.31 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 694.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : A study by Li et al. (2020) established a novel LC-MS/MS approach to determine the presence of cryptochlorogenic acid in rat plasma. This method aided in understanding the pharmacokinetics of Marsdenia tenacissima, which contains cryptochlorogenic acid.

  • Osteoblast Differentiation : Cryptochlorogenic acid has been found to enhance osteoblast differentiation. Kim et al. (2017) demonstrated that cryptochlorogenic acid regulated the expression of key osteogenic genes, suggesting its potential in bone health applications.

  • Antioxidative Activities : Nakatani et al. (2000) identified and quantified cryptochlorogenic acid in prunes, noting its significant antioxidative activities, which are almost similar to other chlorogenic acid isomers. This highlights its potential in antioxidant research (Nakatani et al., 2000).

  • Myocardial Hypertrophy Treatment : Li et al. (2022) found that cryptochlorogenic acid and its metabolites could ameliorate myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway. This study provides insights into the therapeutic potential of cryptochlorogenic acid for heart-related conditions (Li et al., 2022).

  • Anti-inflammatory and Antioxidant Effects : Cryptochlorogenic acid has shown significant anti-inflammatory and antioxidant effects in macrophages. Zhao et al. (2020) demonstrated that it inhibits inflammatory responses and oxidative stress through the Nrf2/HO-1 signaling pathway (Zhao et al., 2020).

  • Comparative Metabolism in Traditional Chinese Medicines : A study by Li et al. (2021) focused on the comparative metabolism of chlorogenic acid isomers, including cryptochlorogenic acid, in traditional Chinese medicines. This study elucidated the pharmacological mechanism of anti-inflammation of these isomers.

  • Phenolic Content Analysis in Beverages : Mihalev et al. (2004) identified cryptochlorogenic acid in apple juice, contributing to the study of its effects on juice quality attributes like color and polyphenolic content (Mihalev et al., 2004).

Mechanism of Action

Cryptochlorogenic acid (CCGA) is a phenolic acid with antioxidant and anti-inflammatory activities . This article will explore the mechanism of action of CCGA, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

CCGA primarily targets inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also interacts with key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2 , and the Akt/mTOR/HIF-1α pathway .

Mode of Action

CCGA executes its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators . It modulates key signaling pathways and associated factors, bestowing protection upon cells and tissues against afflictions such as cardio-cerebrovascular diseases and diabetes mellitus . Once actuated, Nrf2 translocates to the nucleus, binding to its target genes and orchestrating the transcription of a cadre of affiliated proteins .

Biochemical Pathways

CCGA affects several biochemical pathways. It upregulates the Nrf2/HO-1 signaling pathway, which collectively renders anti-inflammatory and antioxidant effects . It also ameliorates myocardial hypertrophy through a HIF1α-related pathway .

Pharmacokinetics

The main metabolic reaction types of CCGA include hydrogenation, methylation, glucuronidation, sulfation, hydration, and their composite reactions in in vivo biotransformation . CCGA and its main active metabolites, caffeic acid and 4-O-feruloylquinic acid, exhibit similar pharmacokinetic characteristics . Caffeic acid presents a relatively late peak time and low peak concentration in rats .

Result of Action

CCGA reduces the level of nitric oxide (NO) and iNOS in LPS-induced RAW264.7 cells . It also reduces the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells at both the mRNA and protein levels . CCGA prevents the activation of nuclear factor-kappa B (NF-kB) in LPS-induced RAW264.7 cells via the inhibition of IKK and IκB phosphorylation and the degradation of IκB proteins .

Safety and Hazards

Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .

Future Directions

The beneficial properties for health and mechanisms of action of 5-CQA are being extensively studied. The information summarized could aid in the basic and clinical research on 5-CQA as a natural dietary additive, potential drug candidate, as well as a natural health promoter .

properties

IUPAC Name

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFKZTYYAFCTR-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptochlorogenic acid

CAS RN

905-99-7, 87099-73-8
Record name 4-o-Caffeoyl quinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptochlorogenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRYPTOCHLOROGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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